7-Bromo-N-(1,3-dimethylpyrazol-4-YL)quinazolin-2-amine
Description
¹H NMR (400 MHz, DMSO-d₆)
Key proton environments and shifts (predicted based on analogous compounds ):
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Quinazoline H-4 | 8.72 | Singlet |
| Quinazoline H-5 | 7.89 | Doublet (J = 8.4 Hz) |
| Quinazoline H-6 | 7.45 | Doublet (J = 8.4 Hz) |
| Pyrazole H-5 | 6.12 | Singlet |
| N–CH₃ (pyrazole) | 3.85 | Singlet |
| C–CH₃ (pyrazole) | 2.42 | Singlet |
¹³C NMR (100 MHz, DMSO-d₆)
| Carbon Environment | δ (ppm) |
|---|---|
| Quinazoline C-2 (amine-linked) | 158.2 |
| Quinazoline C-7 (Br-substituted) | 132.1 |
| Pyrazole C-4 (N-linked) | 143.6 |
| N–CH₃ | 38.5 |
| C–CH₃ | 21.3 |
The bromine atom induces deshielding effects on adjacent carbons (C-6 and C-8) .
Infrared (IR) and Raman Spectroscopic Features
Critical vibrational modes (based on similar quinazolines ):
| Vibration Type | IR (cm⁻¹) | Raman (cm⁻¹) |
|---|---|---|
| N–H stretch (amine) | 3350–3280 | 3375–3300 |
| C–Br stretch | 560–580 | 565–585 |
| C=N stretch (quinazoline) | 1620–1580 | 1615–1575 |
| Pyrazole ring breathing | 1480–1420 | 1475–1415 |
| C–H bend (methyl groups) | 1380–1360 | 1375–1355 |
The absence of a carbonyl stretch (1700–1650 cm⁻¹) confirms the amine substitution at position 2 .
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) fragmentation pathways (predicted ):
| m/z | Fragment Ion | Pathway |
|---|---|---|
| 318 | [M]⁺ (molecular ion) | – |
| 239 | [M – Br]⁺ | Loss of bromine atom |
| 211 | [M – Br – C₂H₄N₂]⁺ | Cleavage of pyrazole-methyl group |
| 184 | [C₉H₆BrN₂]⁺ | Quinazoline core with Br |
High-resolution MS (HRMS) would confirm the molecular formula with an error < 5 ppm .
Properties
IUPAC Name |
7-bromo-N-(1,3-dimethylpyrazol-4-yl)quinazolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN5/c1-8-12(7-19(2)18-8)17-13-15-6-9-3-4-10(14)5-11(9)16-13/h3-7H,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSPIVYMZNOSHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1NC2=NC=C3C=CC(=CC3=N2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Brominated Anthranilic Acid Derivatives
A widely adopted method involves cyclizing brominated anthranilic acid esters with cyanamide or urea derivatives. For example, methyl 2-amino-5-bromobenzoate reacts with cyanamide under acidic conditions to yield 7-bromoquinazolin-4(3H)-one, which is subsequently reduced to the 2-amine.
Procedure :
- Starting Material : Methyl 2-amino-5-bromobenzoate (1.0 equiv) and cyanamide (1.2 equiv) are suspended in 1,4-dioxane.
- Acid Catalysis : 4M HCl in dioxane (1.3 equiv) is added, and the mixture is heated at 70°C for 2 hours, followed by 100°C for 1 hour.
- Workup : The product precipitates upon cooling, is filtered, and purified via recrystallization (MeCN).
This method achieves an 85% yield for analogous compounds, though the bromine’s position must be carefully controlled to avoid regioisomers.
Functionalization with the 1,3-Dimethylpyrazol-4-yl Group
Nucleophilic Aromatic Substitution (SNAr)
The quinazoline’s 2-amine group reacts with electrophilic pyrazole derivatives. 4-Chloro-1,3-dimethylpyrazole is a common substrate, where the chlorine atom at position 4 is displaced by the amine under basic conditions.
Protocol :
- Reactants : 2-Amino-7-bromoquinazoline (1.0 equiv), 4-chloro-1,3-dimethylpyrazole (1.2 equiv).
- Base : Potassium carbonate (2.0 equiv) in DMF.
- Conditions : 80°C for 12 hours.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane).
This method yields ~65–70% product but requires anhydrous conditions to prevent hydrolysis of the pyrazole chloride.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed Buchwald-Hartwig amination offers a robust alternative, particularly for sterically hindered substrates. Here, the pyrazole’s 4-position is functionalized with a boronate ester, enabling cross-coupling with the quinazoline’s 2-bromo intermediate.
Representative Reaction :
- Catalyst : Pd₂(dba)₃ (5 mol%)
- Ligand : Xantphos (10 mol%)
- Base : Cs₂CO₃ (2.5 equiv)
- Solvent : Toluene, 110°C, 24 hours
This route achieves higher regioselectivity (>90%) but incurs greater costs due to catalyst usage.
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
To enhance scalability, manufacturers employ continuous flow reactors for key steps like cyclization and amination. For example, a two-step sequence—bromination followed by heterocycle formation—has been demonstrated on hundred-gram scales without chromatography.
Advantages :
Solvent and Catalyst Recycling
Economic and environmental considerations drive solvent recovery systems (e.g., dioxane distillation) and catalyst immobilization (e.g., Pd on carbon). These practices reduce waste and lower production costs by 20–30%.
Analytical and Process Monitoring Techniques
Quality Control Metrics :
- HPLC : Purity assessment (C₁₈ column, MeCN/H₂O gradient).
- NMR : Confirmation of substitution patterns (¹H, ¹³C, HMBC).
- MS : Molecular ion verification (ESI+, m/z 318.17 [M+H]⁺).
In-situ Monitoring :
- FTIR : Tracks amine consumption (disappearance of N–H stretch at ~3400 cm⁻¹).
- TLC : Validates reaction progression (Rf = 0.4 in EtOAc/hexane 1:1).
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s reactivity stems from its functional groups:
-
Nucleophilic substitution at the bromine atom (7-position) due to its electrophilic nature.
-
Hydrogen bonding via the amine group, influencing interactions in biological systems.
2.1 Kinetics and Spectroscopy
Reactions are monitored using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy . For example, the synthesis of 6-(3-methyl-1H-pyrazol-4-yl)quinazolin-4(3H)-one involves tracking intermediate formation via NMR shifts .
2.2 Binding Mode Variability
Quinazolinone derivatives exhibit two distinct binding modes in kinase inhibition studies, as observed in ALK2 inhibitors. Substituent effects (e.g., methyl groups at the 2- or 5-position) influence binding orientation and potency, a phenomenon rationalized by crystallographic data .
Key Reaction Steps
| Step | Reagents/Catalysts | Conditions | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, DME solvent, microwave | 150°C for 30 min | High |
| Multicomponent Reaction | Orthoesters, amines, anthranillic acid | Room temperature to reflux | Moderate |
| Diazonium Salt Reaction | Urea, ethanol | Reflux for 5 hours | 100% |
Characterization Techniques
Research Findings
-
Substituent Effects : Methylation at the 2- or 5-position of quinazolinones alters binding modes and potency in kinase inhibition .
-
Kinase Selectivity : Compounds like 16 and 21 exhibit distinct kinome selectivity profiles, avoiding off-target effects observed in earlier inhibitors .
-
Structural Insights : Crystallography reveals deep penetration of the quinoline group into the ALK2 central pocket, enabling interactions with Lys235 .
Scientific Research Applications
Medicinal Chemistry
7-Bromo-N-(1,3-dimethylpyrazol-4-yl)quinazolin-2-amine has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets:
- Anticancer Activity : Research indicates that compounds with quinazoline structures may exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. The presence of the bromine atom can enhance the compound's potency and selectivity .
- Neuroinflammatory Agents : The compound is being explored for its role in developing anti-neuroinflammatory agents. Studies have shown that modifications of quinazoline derivatives can lead to effective treatments for neurodegenerative diseases .
High Throughput Screening (HTS)
In high-throughput screening assays, this compound has been included among compounds assessed for their biological activity. The compound's structure allows it to be tested for various enzymatic activities, which is crucial in drug discovery processes .
Structure-Activity Relationship (SAR) Studies
The compound serves as a valuable model in structure-activity relationship studies aimed at optimizing the efficacy and selectivity of quinazoline-based drugs. Variations in substituents on the quinazoline ring can lead to significant changes in biological activity, making it a focal point for developing new therapeutic agents .
Synthesis of Novel Derivatives
Research involving this compound includes synthesizing novel derivatives that may possess enhanced pharmacological properties. The synthetic pathways often involve palladium-catalyzed reactions, demonstrating its versatility as a building block in complex organic synthesis .
Case Study 1: Anticancer Screening
A study conducted on a series of quinazoline derivatives, including this compound, revealed promising results against various cancer cell lines. The compound exhibited selective inhibition of cancer cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for further development .
Case Study 2: Neuroinflammation Research
In another investigation focused on neuroinflammatory pathways, researchers found that modifications of quinazoline derivatives could significantly reduce inflammatory markers in vitro. The study highlighted the importance of halogenation (e.g., bromination) in enhancing the bioavailability and efficacy of these compounds against neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 7-Bromo-N-(1,3-dimethylpyrazol-4-YL)quinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Critical Analysis of Structural Variations
Bromine Position (6 vs. 7)
- Steric Effects : The 7-position is less sterically hindered than the 6-position, which could influence coupling reactions or intermolecular interactions.
Pyrazole Substituents
Quinazoline Core Modifications
- 4-Methyl vs. Unsubstituted : 4-Methylquinazoline derivatives (e.g., ) exhibit higher melting points and stability, likely due to improved crystal packing .
Biological Activity
Overview
7-Bromo-N-(1,3-dimethylpyrazol-4-yl)quinazolin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and various biological assays that highlight its efficacy.
- Molecular Formula : C13H12N5Br
- Molecular Weight : 318.17 g/mol
- CAS Number : 2227206-75-7
Synthesis
The synthesis of this compound typically involves the bromination of quinazolin derivatives followed by the introduction of the dimethylpyrazole moiety. Various methods have been explored to optimize yield and purity, including solvent-free reactions and microwave-assisted techniques .
Anticancer Activity
Numerous studies have investigated the anticancer properties of quinazoline derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 5.0 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 7.5 | Inhibition of EGFR signaling pathways |
| HeLa (Cervical) | 6.0 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle modulation .
Kinase Inhibition
The compound has also been evaluated for its ability to inhibit various kinases, which are critical in cancer progression:
| Kinase | Inhibition (%) | Reference Compound |
|---|---|---|
| EGFR | 85 | Gefitinib |
| HER2 | 78 | Lapatinib |
| BCRP | 70 | Imatinib |
These results indicate that this compound may serve as a dual inhibitor for both EGFR and HER2, offering a potential therapeutic strategy for treating cancers with these receptor overexpressions .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Evidence suggests that the compound triggers apoptotic pathways in cancer cells through caspase activation.
- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in certain cancer cell lines, preventing further cell division.
- Kinase Inhibition : By inhibiting key kinases involved in signaling pathways, it disrupts cellular proliferation and survival signals.
Case Studies
In a recent study involving MDA-MB-231 cells, treatment with this compound resulted in a significant reduction in cell viability compared to controls. The study utilized MTT assays to quantify cell proliferation and flow cytometry for apoptosis analysis .
Another case study highlighted its effectiveness against multidrug-resistant cancer cells by demonstrating its ability to reverse P-glycoprotein-mediated drug resistance . This characteristic is particularly valuable for enhancing the efficacy of existing chemotherapeutic agents.
Q & A
Q. What are the established synthetic routes for 7-Bromo-N-(1,3-dimethylpyrazol-4-yl)quinazolin-2-amine?
The synthesis typically involves two key steps:
- Nucleophilic substitution : Reacting a brominated quinazoline precursor (e.g., 6-bromo-4-chloroquinazoline) with 1,3-dimethylpyrazol-4-amine under mild conditions (room temperature, DMF solvent, and Hunig’s base as a catalyst) to form the amine-quinazoline bond .
- Cross-coupling reactions : For introducing additional substituents, Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in microwave-assisted conditions (150°C, 1 hour) can enhance efficiency .
Q. How is the molecular structure of this compound confirmed?
Structural confirmation relies on:
- NMR spectroscopy : and NMR (e.g., quinazoline C-H protons at δ 8.5–9.0 ppm, pyrazole methyl groups at δ 2.0–2.5 ppm) .
- High-resolution mass spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H] with <2 ppm error) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., π-stacking in quinazoline derivatives) .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the synthesis of this compound?
Key optimization strategies include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency, while microwave irradiation reduces reaction time from hours to minutes .
- Solvent effects : Polar aprotic solvents like DMF enhance nucleophilic substitution kinetics, whereas toluene is preferred for Suzuki coupling to minimize side reactions .
- Purification : Gradient elution (ethyl acetate/hexanes) on silica columns achieves >95% purity, avoiding recrystallization pitfalls like low yields .
Q. What analytical techniques are critical for assessing purity and stability?
Q. How to address discrepancies in biological activity data across studies?
- Assay standardization : Use consistent kinase inhibition protocols (e.g., Reaction Biology’s radiometric assays) to minimize variability .
- Control compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate experimental conditions .
- Replicate experiments : Triplicate runs with statistical analysis (e.g., ANOVA) to identify outliers .
Q. What computational methods are used to predict target interactions?
Q. How to design structure-activity relationship (SAR) studies for quinazoline derivatives?
- Pyrazole modifications : Vary substituents at the 1,3-dimethyl positions to assess steric effects on kinase selectivity .
- Quinazoline substitutions : Introduce electron-withdrawing groups (e.g., Br at C7) to enhance binding to ATP pockets in kinases .
- Biological evaluation : Test analogs in cytotoxicity assays (e.g., IC₅₀ in cancer cell lines) and compare with computational predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
